molecular formula C22H27N3O3S B2618401 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 627822-32-6

1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2618401
CAS No.: 627822-32-6
M. Wt: 413.54
InChI Key: IFWKUKCMWMXCTI-UHFFFAOYSA-N
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Description

1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a complex synthetic organic compound designed for advanced research applications. This molecule integrates several pharmaceutically relevant motifs, including a pyrrol-2-one core, a diethylaminoethyl side chain, and a 2,4-dimethylthiazole carbonyl group. The presence of the thiazole ring is of particular interest, as this heterocycle is a versatile scaffold and a privileged structure in medicinal chemistry, contributing to the biological activity of numerous treatment drugs and candidates in clinical trials . Its incorporation into this hybrid structure suggests potential for diverse biological interactions. The compound's molecular structure features multiple functional groups that offer sites for further chemical modification, making it a valuable intermediate in combinatorial chemistry and the synthesis of novel compound libraries. Its primary research applications are in the fields of medicinal chemistry and drug discovery, where it can be utilized as a building block for the development of new therapeutic agents or as a lead compound for optimizing activity against specific biological targets. Researchers can employ it in biochemical screening assays, mechanism-of-action studies, and structure-activity relationship (SAR) investigations. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-5-24(6-2)12-13-25-18(16-10-8-7-9-11-16)17(20(27)22(25)28)19(26)21-14(3)23-15(4)29-21/h7-11,18,27H,5-6,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWKUKCMWMXCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrole ring with various functional groups, including:

  • Diethylamino group
  • Dimethylthiazole moiety
  • Hydroxy-pyrrolone core
  • Phenyl group

The molecular formula is C21H26N4O3SC_{21}H_{26}N_{4}O_{3}S with a molecular weight of 414.5 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The presence of the diethylamino group enhances its lipophilicity, potentially facilitating better membrane permeability and interaction with cellular receptors or enzymes. The thiazole and phenyl groups may also contribute to its binding affinity and specificity towards various biological targets.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. For instance, research indicates that derivatives of similar thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma (LN229) and cervical cancer (HeLa) cells. The effectiveness was assessed using assays such as MTT and colony formation tests, revealing IC50 values that suggest promising anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies have suggested antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study 1: Antiglioma Efficacy

A study focused on the antiglioma efficacy of thiazolidinone derivatives similar to our compound showed promising results. The derivatives were tested against LN229 glioblastoma cells, demonstrating significant cytotoxicity with IC50 values ranging between 10 µM and 20 µM. This suggests that structural modifications can enhance biological activity .

CompoundIC50 (µM)Cell Line
Compound A15LN229
Compound B12LN229
Compound C18HeLa

Study 2: Binding Affinity Assessment

Another study evaluated the binding affinities of related compounds to key proteins involved in cancer progression. For instance, thiazolidinone derivatives exhibited binding affinities ranging from -8.0 to -9.8 kcal/mol to AURKA and VEGFR-2, indicating strong interactions that could translate into effective inhibition of these targets .

CompoundAURKA Binding Affinity (kcal/mol)VEGFR-2 Binding Affinity (kcal/mol)
Compound A-9.8-8.2
Compound B-9.0-8.7
Compound C-8.9-9.0

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s unique substituents differentiate it from related pyrrolone and heterocyclic derivatives. Below is a detailed comparison with key analogs:

Substituent Variations in the Pyrrolone Core

Compound A: 1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (CAS: 615276-90-9)

  • Key Differences :
    • Aryl Group : 3,4-Dimethoxyphenyl (Compound A) vs. phenyl (Target Compound).
    • Carbonyl Substituent : Thiophene-2-carbonyl (Compound A) vs. 2,4-dimethylthiazole-5-carbonyl (Target Compound).
  • The 3,4-dimethoxyphenyl group in Compound A improves solubility compared to the unsubstituted phenyl group in the target compound .

Compound B: 1-(2-(diethylamino)ethyl)-4-(4-methoxy-3-methylbenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one (MDL: MFCD03291059)

  • Key Differences :
    • Carbonyl Substituent : 4-Methoxy-3-methylbenzoyl (Compound B) vs. 2,4-dimethylthiazole-5-carbonyl (Target Compound).
    • Aryl Group : 2-Methoxyphenyl (Compound B) vs. phenyl (Target Compound).
  • Implications :
    • The benzoyl group in Compound B introduces steric bulk and polar methoxy groups, which may reduce membrane permeability compared to the thiazole-based substituent in the target compound .

Thiazole vs. Thiophene Derivatives

Compound C: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 75, Patent EP 1 948 661 B1)

  • Key Differences: Core Structure: Pyrazolo-pyrimidine-chromenone (Compound C) vs. pyrrolone (Target Compound). Thiazole Substituent: Both share a 2,4-dimethylthiazole group, but Compound C incorporates it into a pyrazolo-pyrimidine system.
  • Implications :
    • The pyrazolo-pyrimidine core in Compound C likely enhances rigidity and planar stacking, whereas the pyrrolone ring in the target compound offers conformational flexibility .

Data Table: Structural and Hypothesized Properties

Property Target Compound Compound A Compound B Compound C
Core Structure Pyrrolone Pyrrolone Pyrrolone Pyrazolo-pyrimidine-chromenone
Carbonyl Group 2,4-Dimethylthiazole-5-carbonyl Thiophene-2-carbonyl 4-Methoxy-3-methylbenzoyl 2,4-Dimethylthiazol-5-yl
Aryl Group Phenyl 3,4-Dimethoxyphenyl 2-Methoxyphenyl 3-Fluorophenyl
Key Functional Groups 3-Hydroxy, diethylaminoethyl 3-Hydroxy, diethylaminoethyl 3-Hydroxy, diethylaminoethyl 4-Amino, 5-fluoro
Hypothesized Solubility Moderate (polar thiazole vs. hydrophobic phenyl) High (methoxy groups) Moderate (methoxy groups) Low (rigid core)
Potential Bioactivity Antimicrobial/kinase inhibition (thiazole) Antioxidant (thiophene) Anti-inflammatory (benzoyl) Anticancer (fluorophenyl)

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